molecular formula C20H19ClN2O4S B2498018 N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 301341-28-6

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2498018
CAS No.: 301341-28-6
M. Wt: 418.89
InChI Key: WGOGYIJTOYZCSB-UHFFFAOYSA-N
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Description

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN2O4S and its molecular weight is 418.89. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives exhibit potential antiviral activities. A study by Ibba et al. (2018) designed and synthesized a series of new 5-chlorobenzotriazole derivatives, including compounds closely related to this compound. These compounds were tested for their antiviral activity against a variety of RNA and DNA viruses, with one compound showing significant potency against the bovine viral diarrhea virus (BVDV), comparable to the activity of the reference drug NM 107. This suggests the potential of this compound derivatives as leads for antiviral drug development (Ibba et al., 2018).

Anticancer Properties

This compound derivatives have also been investigated for their anticancer properties. Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Several derivatives exhibited moderate to excellent anticancer activity, surpassing the efficacy of the reference drug etoposide in certain instances. This highlights the therapeutic potential of this compound derivatives as anticancer agents (Ravinaik et al., 2021).

Antioxidant Properties

In addition to their antiviral and anticancer activities, derivatives of this compound have been explored for their antioxidant properties. A study by Jaishree et al. (2012) synthesized a series of novel thiazole derivatives exhibiting potent in vitro antioxidant activity. These findings suggest that this compound and its derivatives could serve as valuable therapeutic agents, potentially offering protection against oxidative stress-related diseases (Jaishree et al., 2012).

Future Directions

The future research on this compound could involve exploring its potential biological activities, given the known activities of similar compounds. This could include testing its activity against various types of cells or organisms, or studying its interactions with different biological targets .

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-25-16-9-13(10-17(26-2)18(16)27-3)19(24)23-20-22-11-15(28-20)8-12-5-4-6-14(21)7-12/h4-7,9-11H,8H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOGYIJTOYZCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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